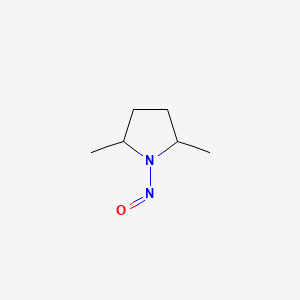
(1-aminocyclobutyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminocyclobutyl)phosphonic acid (ACPA) is a cyclic phosphonic acid that has become increasingly popular as a biochemical and physiological reagent due to its unique properties. ACPA has been used in a variety of applications, from drug delivery to tissue engineering, due to its versatility and stability. ACPA has been studied extensively in recent years and has been found to have a wide range of effects on biochemical and physiological systems.
Aplicaciones Científicas De Investigación
(1-aminocyclobutyl)phosphonic acid has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and bioremediation. (1-aminocyclobutyl)phosphonic acid has been found to be a promising drug delivery system due to its ability to target specific cells and tissues. (1-aminocyclobutyl)phosphonic acid has also been used for tissue engineering, as it can be used to create scaffolds for tissue regeneration. (1-aminocyclobutyl)phosphonic acid has also been used in bioremediation, as it can be used to degrade pollutants and toxins in the environment.
Mecanismo De Acción
The mechanism of action of (1-aminocyclobutyl)phosphonic acid is not yet fully understood. However, it is believed that the cyclic structure of (1-aminocyclobutyl)phosphonic acid allows it to interact with proteins and other molecules in a unique way. (1-aminocyclobutyl)phosphonic acid is thought to bind to proteins and other molecules, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for (1-aminocyclobutyl)phosphonic acid's various biochemical and physiological effects.
Biochemical and Physiological Effects
(1-aminocyclobutyl)phosphonic acid has a wide range of biochemical and physiological effects. (1-aminocyclobutyl)phosphonic acid has been found to be an effective inhibitor of proteases, which are enzymes that break down proteins. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of lipases, which are enzymes that break down lipids. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of phosphatases, which are enzymes that break down phosphates. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of glycosidases, which are enzymes that break down carbohydrates. In addition, (1-aminocyclobutyl)phosphonic acid has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-aminocyclobutyl)phosphonic acid has a number of advantages and limitations for lab experiments. One advantage of (1-aminocyclobutyl)phosphonic acid is its stability, which makes it an ideal reagent for biochemical and physiological experiments. Another advantage of (1-aminocyclobutyl)phosphonic acid is its versatility, as it can be used in a variety of applications. A limitation of (1-aminocyclobutyl)phosphonic acid is its toxicity, as it can be toxic to cells and tissues. Additionally, (1-aminocyclobutyl)phosphonic acid is expensive, which can limit its use in some experiments.
Direcciones Futuras
The future of (1-aminocyclobutyl)phosphonic acid is bright, as its potential applications are vast. One potential future direction for (1-aminocyclobutyl)phosphonic acid is its use in drug delivery systems. (1-aminocyclobutyl)phosphonic acid has been found to be an effective drug delivery system due to its ability to target specific cells and tissues. Additionally, (1-aminocyclobutyl)phosphonic acid could be used in tissue engineering, as it can be used to create scaffolds for tissue regeneration. (1-aminocyclobutyl)phosphonic acid could also be used in bioremediation, as it can be used to degrade pollutants and toxins in the environment. Finally, (1-aminocyclobutyl)phosphonic acid could be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Métodos De Síntesis
(1-aminocyclobutyl)phosphonic acid can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis is the most common method of (1-aminocyclobutyl)phosphonic acid synthesis and involves the reaction of a primary amine with a cyclic phosphonate. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of a primary amine with a cyclic phosphonate. Biosynthesis involves the use of cells or microorganisms to produce (1-aminocyclobutyl)phosphonic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminocyclobutyl)phosphonic acid involves the reaction of cyclobutanone with phosphorous acid and ammonia.", "Starting Materials": [ "Cyclobutanone", "Phosphorous acid", "Ammonia" ], "Reaction": [ "Cyclobutanone is reacted with phosphorous acid in the presence of a catalyst to form cyclobutanone phosphonic acid.", "The resulting cyclobutanone phosphonic acid is then reacted with ammonia to form (1-aminocyclobutyl)phosphonic acid.", "The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials." ] } | |
Número CAS |
186187-24-6 |
Nombre del producto |
(1-aminocyclobutyl)phosphonic acid |
Fórmula molecular |
C4H10NO3P |
Peso molecular |
151.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



